molecular formula C7H11Br B14513102 1-Bromohepta-2,5-diene CAS No. 62938-18-5

1-Bromohepta-2,5-diene

Cat. No.: B14513102
CAS No.: 62938-18-5
M. Wt: 175.07 g/mol
InChI Key: GYXZRRGQQKBMRU-UHFFFAOYSA-N
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Description

1-Bromohepta-2,5-diene is an organic compound characterized by the presence of a bromine atom attached to a heptadiene structure. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties due to the presence of alternating double bonds. The molecular formula of this compound is C7H11Br, and it has a molecular weight of 175.066 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromohepta-2,5-diene can be synthesized through various methods, including elimination reactions of unsaturated alcohols and alkyl halides. One common method involves the reaction of heptadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically proceeds under mild conditions, resulting in the formation of the desired bromo compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination of heptadiene using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromohepta-2,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Addition: Formation of dibromo or bromoalkane products.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-Bromohepta-2,5-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromohepta-2,5-diene involves its interaction with various molecular targets and pathways. In electrophilic addition reactions, the compound undergoes protonation at one of the double bonds, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate can then react with nucleophiles or electrophiles to form the final product . The stability of the carbocation intermediate and the regioselectivity of the reaction are influenced by the conjugation of the double bonds and the presence of the bromine atom .

Comparison with Similar Compounds

1-Bromohepta-2,5-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a conjugated diene structure with a bromine substituent, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

62938-18-5

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromohepta-2,5-diene

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-3,5-6H,4,7H2,1H3

InChI Key

GYXZRRGQQKBMRU-UHFFFAOYSA-N

Canonical SMILES

CC=CCC=CCBr

Origin of Product

United States

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